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molecular formula C9H9N B8789712 1,2-Dihydroquinoline CAS No. 29968-14-7

1,2-Dihydroquinoline

Cat. No. B8789712
M. Wt: 131.17 g/mol
InChI Key: IRFSXVIRXMYULF-UHFFFAOYSA-N
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Patent
US06093825

Procedure details

1,2-dihydroquinolines are key intermediates in the preparation of a number of steroid receptor modulating compounds, and are prepared by a multi-step route culminating in the treatment of an aniline with acetone and iodine at elevated temperatures in a process known as the Skraup reaction, as shown below. See R. H. F. Manske et al., Organic Reactions 7: 59-98 (1953), and W. R Vaughan, Org. Synth. Coll. Vol III, 329-332 (1955). ##STR1## Many 1,2-dihydroquinolines are themselves steroid receptor modulating compounds. See, for example, PCT Int'l Publ. No. WO 96/19458; U.S. Pat. No. 5,693,647. Application of the traditional Skraup reaction to the synthesis of many of these 1,2-dihydroquinolines is problematic in that large quantities of a number of tarry by-products are formed that must be removed prior to use in further synthetic transformations, and the yields are generally low (15-50%). For example, as shown in U.S. Pat. No. 5,693,647, treatment of a polycyclic aniline, such as the amino-chloro-benzocoumarin shown below, with acetone and iodine at 130-135° C. affords only an 18% yield of the corresponding 1,2-dihydroquinoline. Furthermore, purification is very difficult due to the aforementioned by-product formation. ##STR2##
[Compound]
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
steroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.II.[CH3:10][C:11]([CH3:13])=O>>[NH:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=[CH:11][CH2:13]1

Inputs

Step One
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
steroid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
steroid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1,2-dihydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared by a multi-step route
CUSTOM
Type
CUSTOM
Details
known as the Skraup reaction
CUSTOM
Type
CUSTOM
Details
Application of the traditional Skraup reaction
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
that must be removed
CUSTOM
Type
CUSTOM
Details
at 130-135° C.

Outcomes

Product
Name
Type
product
Smiles
N1CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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